molecular formula C21H16N2O B3048962 Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- CAS No. 188479-24-5

Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]-

Cat. No.: B3048962
CAS No.: 188479-24-5
M. Wt: 312.4 g/mol
InChI Key: WLXDWBYHQVWPKE-UHFFFAOYSA-N
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Description

Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- is an organic compound with the molecular formula C21H16N2O This compound is characterized by the presence of a methanone group attached to a 3,5-diaminophenyl ring and a 4-(2-phenylethynyl)phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3,5-diaminophenyl intermediate: This step involves the nitration of a suitable aromatic compound followed by reduction to obtain the 3,5-diaminophenyl derivative.

    Coupling with 4-(2-phenylethynyl)phenyl: The 3,5-diaminophenyl intermediate is then coupled with 4-(2-phenylethynyl)phenyl using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Methanone formation:

Industrial Production Methods

Industrial production of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar methanone structure but with dimethylamino groups instead of diamino groups.

    Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound features a dimethylamino group and a phenyl group attached to the methanone.

Uniqueness

Methanone, (3,5-diaminophenyl)[4-(2-phenylethynyl)phenyl]- is unique due to the presence of both diamino and phenylethynyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-diaminophenyl)-[4-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c22-19-12-18(13-20(23)14-19)21(24)17-10-8-16(9-11-17)7-6-15-4-2-1-3-5-15/h1-5,8-14H,22-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXDWBYHQVWPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940344
Record name (3,5-Diaminophenyl)[4-(phenylethynyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188479-24-5
Record name CT-605-96
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188479245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,5-Diaminophenyl)[4-(phenylethynyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 L Erlenmeyer flask equipped with a magnetic stirrer was charged 3,5-dinitro-4'-phenylethynylbenzophenone (19.6 g, 0.053 mol) and 1,4-dioxane (450 mL). The orange solution was cooled to ~10°-15° C. by means of an ice bath. A cooled solution (~10° C.) of stannous chloride dihydrate (78.4 g, 0.35 mol) in concentrated hydrochloric acid (300 mL) was added dropwise while maintaining the temperature between 10°-20° C. After the addition, the ice bath was removed and the reaction mixture allowed to warm to room temperature. The mixture was stirred at room temperature for ~16 h. During this time the product precipitated from solution. The solid was collected, placed in distilled water and neutralized with aqueous ammonium hydroxide. The crude material was collected by filtration, washed in water and dried at 65° C. for 1 h in flowing air to afford 16.0 g (98%) of a crude solid. The crude product was recrystallized form toluene to afford 13.1 g (80%) of a yellow powder, mp (DSC, 10° C./min) 156° C. Anal. calcd. for C21H16N2O: C, 80.74%; H, 5.16%; N, 8.97%; Found: C, 80.73%; H, 5.10%; N 8.98%.
Name
3,5-dinitro-4'-phenylethynylbenzophenone
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
78.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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